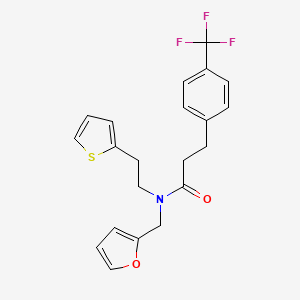
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H20F3NO2S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring furan and thiophene moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
C16H15F3N2O
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 317.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression and inflammatory pathways.
- Receptor Modulation : Interaction with various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties due to its heterocyclic structure.
Anticancer Activity
A study conducted on structurally similar compounds demonstrated significant anticancer properties. For instance, derivatives of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine displayed IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antiviral Potential
Research has indicated that certain furan-containing compounds exhibit antiviral activity. For example, compounds similar to this compound have been shown to inhibit viral replication at low micromolar concentrations .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other related compounds is essential:
| Compound Name | IC50 (µM) against MCF-7 |
|---|---|
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | 0.48 |
| N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide | 0.19 |
| N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | 0.12 |
The data indicates that the compound exhibits competitive or superior biological activity compared to its analogs, making it a promising candidate for further development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO2S/c22-21(23,24)17-8-5-16(6-9-17)7-10-20(26)25(15-18-3-1-13-27-18)12-11-19-4-2-14-28-19/h1-6,8-9,13-14H,7,10-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNSMQJUOYONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














